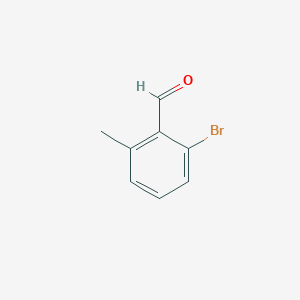
2-溴-6-甲基苯甲醛
描述
2-Bromo-6-methylbenzaldehyde is a substituted benzaldehyde derivative characterized by the presence of a bromine atom and a methyl group on the benzene ring. The compound is of interest in various chemical syntheses and material science applications due to its reactivity and structural properties.
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, including 2-bromo-6-methylbenzaldehyde, can be achieved through a palladium-catalyzed ortho-bromination of benzaldehydes. This process involves a three-step sequence with O-methyloxime serving as a directing group, followed by rapid deprotection to yield the desired bromobenzaldehydes with good overall yields . Additionally, a two-step procedure starting from commercially available bromoarenes has been described for the preparation of oxygenated ortho-methylbenzaldehyde derivatives, which may be applicable to the synthesis of 2-bromo-6-methylbenzaldehyde .
Molecular Structure Analysis
While the specific molecular structure of 2-bromo-6-methylbenzaldehyde is not directly discussed in the provided papers, insights can be drawn from studies on similar compounds. For instance, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde have been investigated, revealing that halogenated benzaldehydes tend to crystallize in specific space groups and prefer stable conformations . These findings can be extrapolated to suggest that 2-bromo-6-methylbenzaldehyde may also exhibit distinct conformational preferences and crystalline properties.
Chemical Reactions Analysis
2-Bromo-6-methylbenzaldehyde can participate in various chemical reactions due to the presence of the reactive aldehyde group and the ortho-bromine substituent. For example, it can react with arylhydrazines to form 1-aryl-1H-indazoles in the presence of a palladium catalyst and phosphorus chelating ligands . Furthermore, it can undergo a one-pot allylboration-Heck reaction to yield 3-methyleneindan-1-ols with high enantioselectivity and excellent yields . The compound can also react with primary amines under carbon monoxide to give 3-(alkylamino)isoindolin-1-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-6-methylbenzaldehyde can be inferred from studies on related brominated benzaldehydes. For instance, the effect of bromine substitution on the structure, reactivity, and optical properties of 2,3-dimethoxybenzaldehyde has been explored, indicating that bromine substitution can influence intermolecular interactions and electronic properties . Additionally, the synthesis and characterization of polymers derived from 4-bromobenzaldehyde have provided insights into the thermal, optical, electrochemical, and fluorescent properties of brominated benzaldehyde polymers . These studies suggest that 2-bromo-6-methylbenzaldehyde may exhibit unique electronic and optical characteristics, potentially making it suitable for applications in material science.
科学研究应用
合成化学与催化
2-溴-6-甲基苯甲醛在合成化学中是一个重要的中间体。它广泛用于钯催化的交叉偶联反应中,这对于构建具有潜在生物学、药物学和材料应用的各种化合物至关重要(Ghosh & Ray, 2017)。同样,该化合物参与了取代苯甲醛的选择性邻溴化反应,突显了它在定向合成过程中的作用(Dubost, Fossey, Cailly, Rault, & Fabis, 2011)。
材料科学与光物理学
在材料科学中,2-溴-6-甲基苯甲醛已被用于合成包含6-溴喹啉的新型螯合配体,这在开发具有特定光学性质的材料方面具有应用(Hu, Zhang, & Thummel, 2003)。此外,其衍生物展现出有趣的电化学行为,如涉及从2-溴-6-甲基苯甲醛衍生的席夫碱功能化聚合物的研究中所见(Hasdemir, Deletioglu, Solak, & Sarı, 2011)。
环境科学与微生物转化
这种化合物在环境科学中也很重要,特别是在研究厌氧细菌对卤代芳香醛的转化过程中,这对于理解污染物降解过程具有重要意义(Neilson, Allard, Hynning, & Remberger, 1988)。
生物医学研究与药理学
在生物医学研究领域,2-溴-6-甲基苯甲醛衍生物被探索其在调节炎症性疾病中的潜力,如药理学中的对接研究和合成研究所示(Ryzhkova, Ryzhkov, & Elinson, 2020)。
分析化学
此外,2-溴-6-甲基苯甲醛的衍生物已被用于分析化学中对环境样品中微量元素如铜的富集和检测,展示了它在增强检测灵敏度方面的实用性(Fathi & Yaftian, 2009)。
有机化学与反应机制
该化合物还在有机化学中理解反应机制方面发挥作用,如涉及其衍生物的缩醛反应研究中所见(Yusuf & Nasution, 2022)。
安全和危害
The safety information for 2-Bromo-6-methylbenzaldehyde indicates that it is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and to use personal protective equipment .
作用机制
Target of Action
Aldehydes like this compound are known to react with various biological targets such as proteins and nucleic acids, altering their structure and function .
Mode of Action
2-Bromo-6-methylbenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with various biological nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in these molecules acts as a nucleophile in competition with nitrogen, but the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones can potentially interfere with various biochemical processes, including protein synthesis and enzymatic reactions .
Pharmacokinetics
Its molecular weight (19904 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on various factors, including its reactivity, solubility, and the presence of specific transporters or enzymes in the body .
Result of Action
The molecular and cellular effects of 2-Bromo-6-methylbenzaldehyde’s action would depend on its specific targets and the nature of its interactions with these targets. As mentioned earlier, its ability to form oximes and hydrazones could potentially alter the structure and function of various biomolecules .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-methylbenzaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity, while temperature and humidity can influence its stability. Furthermore, the presence of other molecules in the environment can either facilitate or inhibit its interactions with its targets .
属性
IUPAC Name |
2-bromo-6-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOIJJANJVWLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

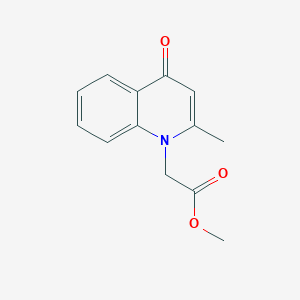
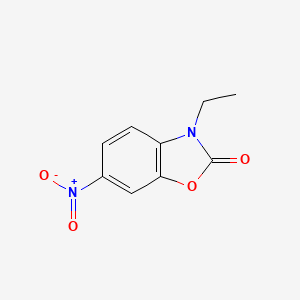

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)
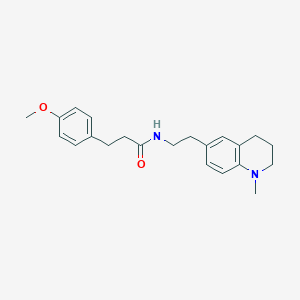
![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)
![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)
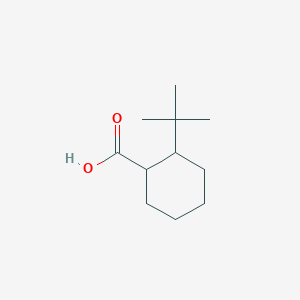
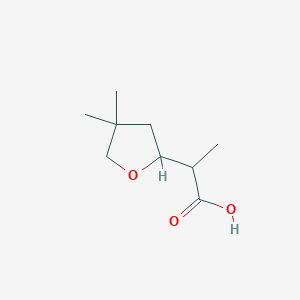
![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2506889.png)